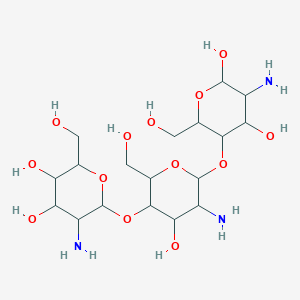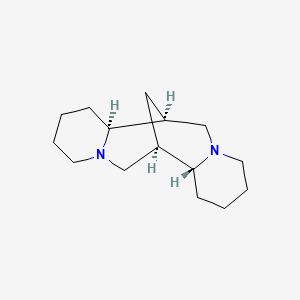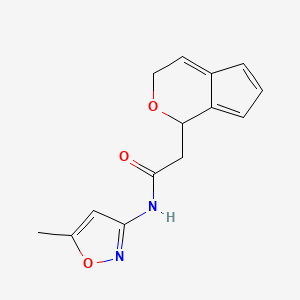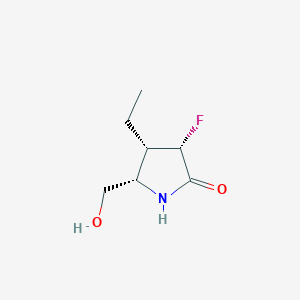![molecular formula C44H32P2 B8070928 Phosphine, (1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenyl-](/img/structure/B8070928.png)
Phosphine, (1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] is an organophosphorus compound widely used in asymmetric synthesis. This chiral diphosphine ligand consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions. The compound exhibits axial chirality due to restricted rotation, making it a valuable ligand in enantioselective transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] is typically synthesized from (1S)-1,1’-binaphthol via its bis triflate derivatives. The synthesis involves the reaction of (1S)-1,1’-binaphthol with triflic anhydride to form the bis triflate, which is then treated with diphenylphosphine in the presence of a base to yield the desired diphosphine .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The diphenylphosphino groups can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and transition metal catalysts for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] exerts its effects involves its role as a chiral ligand. It coordinates with transition metals to form complexes that facilitate enantioselective transformations. The axial chirality of the ligand induces asymmetry in the metal center, leading to the preferential formation of one enantiomer over the other in the product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphine, ®-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-]
- Phosphine, (S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-]
- Phosphine, ®-[1,1’-binaphthalene]-2,2’-diylbis[di-p-tolyl-]
- Phosphine, (S)-[1,1’-binaphthalene]-2,2’-diylbis[di-p-tolyl-]
Uniqueness
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] is unique due to its high enantioselectivity and stability. Its axial chirality and the steric hindrance provided by the diphenylphosphino groups make it an excellent ligand for asymmetric catalysis. Compared to similar compounds, it offers superior performance in terms of selectivity and yield in various catalytic reactions .
Propriétés
IUPAC Name |
[1-(3-diphenylphosphanylnaphthalen-2-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2/c1-5-20-36(21-6-1)45(37-22-7-2-8-23-37)42-30-29-33-17-15-16-28-40(33)44(42)41-31-34-18-13-14-19-35(34)32-43(41)46(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUMFSPZRPWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5P(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8070862.png)



![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8070889.png)
![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8070900.png)






